Duroquinone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Redox Chemistry and Electron Transfer:

Duroquinone readily undergoes reversible one-electron reduction and oxidation, making it a valuable tool in studying redox reactions and electron transfer processes. Its well-defined redox behavior allows researchers to probe electron transfer mechanisms in various systems, including:

- Photosynthesis: DQ serves as an electron acceptor in artificial photosynthetic systems, mimicking the role of natural electron carriers in capturing light energy and converting it into chemical energy [].

- Biomimetic Catalysis: Researchers utilize DQ in designing biomimetic catalysts that mimic the function of natural enzymes involved in redox reactions [].

- Molecular Electronics: Due to its efficient electron transfer capabilities, DQ holds promise for developing novel molecular electronic devices [].

Organic Photovoltaics and Energy Storage:

Duroquinone's ability to accept and donate electrons makes it a promising candidate for organic photovoltaic (OPV) materials and energy storage applications.

- OPVs: DQ can be incorporated into the active layer of OPV devices to enhance charge transport and improve device efficiency [].

- Redox Flow Batteries: Research explores using DQ as an active material in redox flow batteries for storing energy through reversible redox reactions [].

Material Science and Molecular Machines:

Duroquinone's unique chemical properties and ability to form self-assembled structures make it valuable in material science and the development of molecular machines.

- Molecular Recognition: DQ's specific interactions with other molecules can be exploited in designing sensors for various analytes [].

- Molecular Switches: Researchers are investigating DQ-based systems that exhibit light-induced switching behavior, potentially leading to the development of light-controlled molecular machines [].

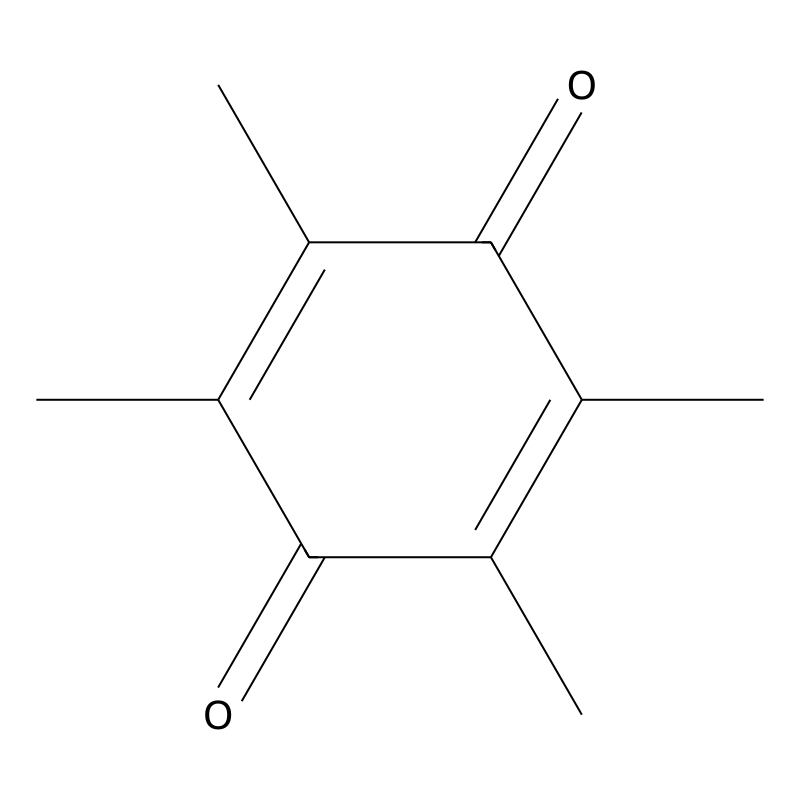

Duroquinone is an organic compound with the chemical formula C₁₀H₁₂O₂. It is classified as a quinone, specifically a derivative of 1,4-benzoquinone, where four hydrogen atoms are replaced by methyl groups. This results in a planar structure featuring two pairs of carbonyl (C=O) and double bond (C=C) functionalities, contributing to its chemical reactivity and stability. Duroquinone has garnered attention in various scientific fields due to its unique properties and potential applications, including its role in organic synthesis and biological systems .

- Reduction Reactions: Duroquinone can be reduced to its corresponding hydroquinone form, which is more reactive towards nucleophiles.

- Electrophilic Substitution: The methyl groups on duroquinone can undergo electrophilic substitution reactions, allowing for further functionalization of the molecule.

- Photo

Duroquinone exhibits notable biological activity, particularly in the context of oxidative stress and cellular signaling. It has been implicated in:

- Antioxidant Activity: Duroquinone can act as an antioxidant, scavenging free radicals and thereby protecting cells from oxidative damage.

- Potential Toxicity: Some studies suggest that duroquinone may contribute to lung damage when formed during the vaping of certain substances, indicating a need for caution regarding its exposure .

- Metabolic Interactions: It has been observed that duroquinone interacts with various biological molecules, influencing metabolic pathways and potentially affecting cell viability.

The synthesis of duroquinone typically involves several steps:

- Nitration of Durene: The starting material, durene (1,2,4,5-tetramethylbenzene), undergoes nitration to introduce nitro groups.

- Reduction to Diamine: The nitro groups are then reduced to form a diamine intermediate.

- Oxidation: Finally, the diamine is oxidized to yield duroquinone. This multi-step process allows for the controlled formation of the desired compound .

Duroquinone finds applications in various fields:

- Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.

- Chemical Research: Duroquinone is used in studies related to photochemistry and radical chemistry due to its ability to generate reactive intermediates.

- Potential Pharmaceutical

Duroquinone shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound | Structure Similarity | Unique Features |

|---|---|---|

| 1,4-Benzoquinone | Core structure | Simpler structure without methyl substitutions |

| Hydroquinone | Related oxidation state | More reduced form; higher nucleophilicity |

| 2-Methyl-1,4-benzoquinone | One less methyl group | Different reactivity due to fewer steric hindrances |

| Tetrahydroxyanthraquinone | Larger aromatic system | Enhanced solubility and different biological activities |

Duroquinone's unique arrangement of methyl groups distinguishes it from these similar compounds, influencing its reactivity and applications in chemical processes .

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

2.23 (LogP)

Melting Point

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Irritant